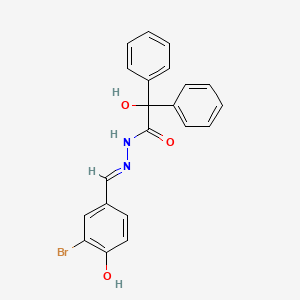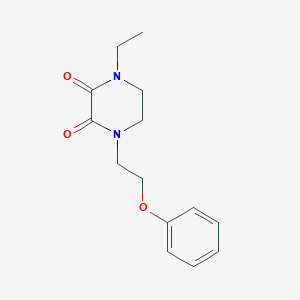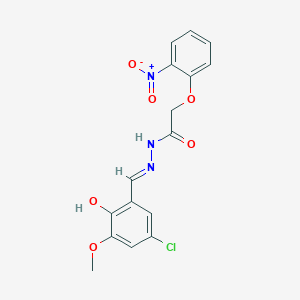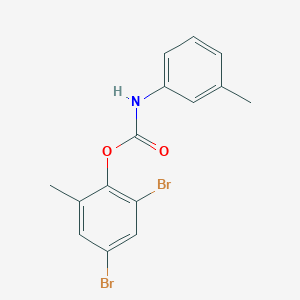
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHDPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDPH belongs to the class of hydrazones and has been found to possess a wide range of pharmacological activities.
Mécanisme D'action
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also exhibits potent pharmacological activities at relatively low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for research on N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, and further studies are needed to evaluate its potential as an anti-cancer drug. Additionally, the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide need to be further investigated to optimize its therapeutic potential.
Méthodes De Synthèse
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Applications De Recherche Scientifique
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-13-15(11-12-19(18)25)14-23-24-20(26)21(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,25,27H,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUQVBMJUGQUJA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)

![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
